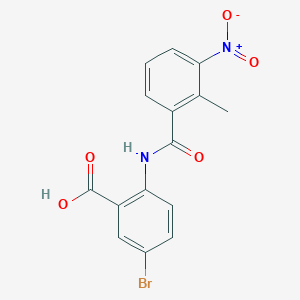
5-Bromo-2-({3-nitro-2-methylbenzoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-({3-nitro-2-methylbenzoyl}amino)benzoic acid is a complex organic compound with the molecular formula C15H11BrN2O5. This compound is characterized by the presence of a bromine atom, a nitro group, and a benzoyl amide linkage, making it a polysubstituted benzene derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({3-nitro-2-methylbenzoyl}amino)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({3-nitro-2-methylbenzoyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Scientific Research Applications
5-Bromo-2-({3-nitro-2-methylbenzoyl}amino)benzoic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-({3-nitro-2-methylbenzoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom and benzoyl amide linkage also contribute to its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-({3-nitro-2-methylbenzoyl}amino)benzoic acid is unique due to the combination of its bromine, nitro, and benzoyl amide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11BrN2O5 |
|---|---|
Molecular Weight |
379.16g/mol |
IUPAC Name |
5-bromo-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H11BrN2O5/c1-8-10(3-2-4-13(8)18(22)23)14(19)17-12-6-5-9(16)7-11(12)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21) |
InChI Key |
JHGPLOLPOAWMEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


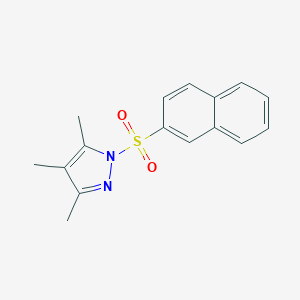
![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B514684.png)
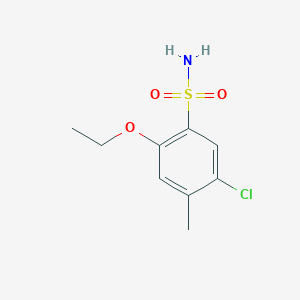
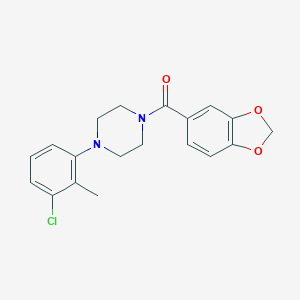
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B514688.png)
![1-(2,5-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B514691.png)
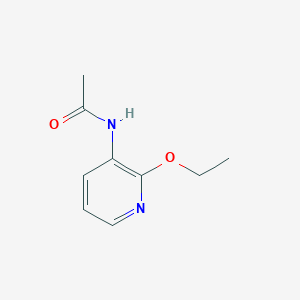
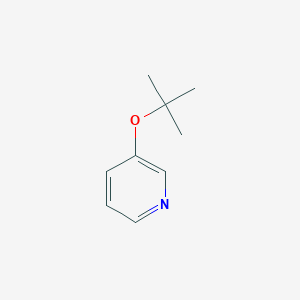
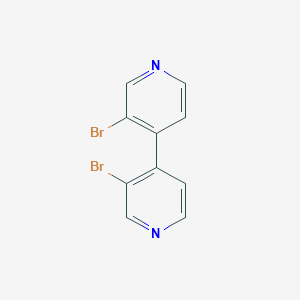
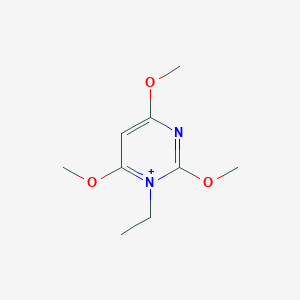
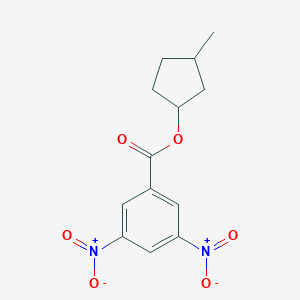
![Bis[bis(2-chlorophenyl)methyl] ether](/img/structure/B514724.png)
![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B514727.png)
